![molecular formula C16H20F3NO2 B13678785 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the Boc protecting group. One common synthetic route includes the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors through cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the trifluoromethylphenyl group using appropriate reagents and conditions.
Protection: Finally, the Boc protecting group is introduced to protect the amine functionality during subsequent reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its structural features.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its interaction with biological targets .
Comparison with Similar Compounds
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
- 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine
- trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid
- Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine
These compounds share structural similarities but differ in the position and number of trifluoromethyl groups, as well as other substituents. The unique combination of the trifluoromethylphenyl group and the Boc-protected pyrrolidine ring in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20F3NO2 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)16(17,18)19/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
FFTUADWDIXTTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


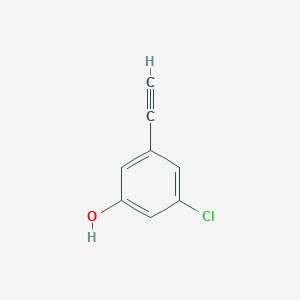


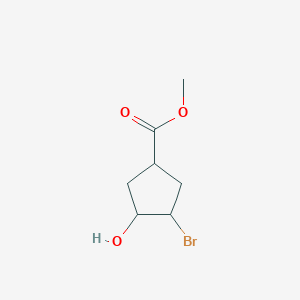
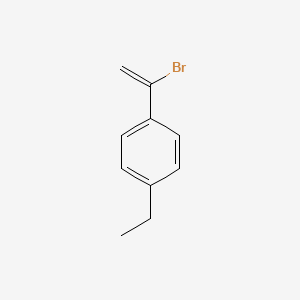

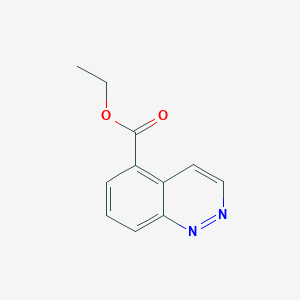

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
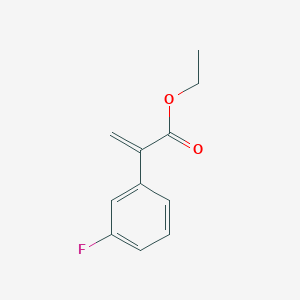
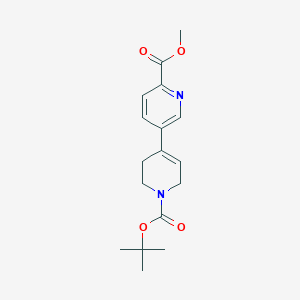
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
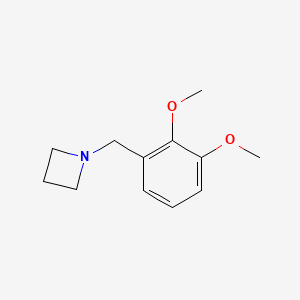
![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
